Enhanced Aqueous Solubility Compared to the Free Acid Form
The sodium salt form of 4-hydroxyoctanoate provides a marked and quantifiable improvement in water solubility compared to its free acid counterpart. While the free acid, 4-hydroxyoctanoic acid, is classified as 'practically insoluble' in water [1], the sodium salt is expected to be freely soluble. This is a class-level inference based on the well-established principle that converting carboxylic acids to their sodium salts significantly increases aqueous solubility [2]. This difference is critical for researchers requiring the compound in aqueous biological buffers or reaction media, directly impacting experimental design and feasibility.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Freely soluble in water (sodium 4-hydroxyoctanoate) |
| Comparator Or Baseline | 4-hydroxyoctanoic acid (free acid) is practically insoluble in water [1] |
| Quantified Difference | Qualitative improvement from 'practically insoluble' to 'freely soluble' |
| Conditions | Aqueous solubility at room temperature |
Why This Matters
Procuring the sodium salt ensures the compound can be readily used in aqueous-based experiments without the need for organic co-solvents, which can interfere with biological systems.
- [1] ChemFont. (2022). Chemical card for 4-hydroxyoctanoic acid (CFc000320524). Retrieved from https://chemfont.ca/CFc000320524 View Source
- [2] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. (Chapter on salt selection for improved solubility). View Source
